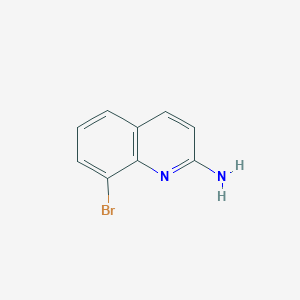

8-Bromoquinolin-2-amine

Description

Overview of 2-Aminoquinolines within Nitrogen Heterocycles

2-Aminoquinolines are a significant class of nitrogen-containing heterocyclic compounds. colab.wsresearchgate.net These structures are prevalent in numerous natural products and have been identified as key pharmacophores in a wide array of biologically active molecules. nih.govclockss.org The presence of the amino group at the 2-position of the quinoline (B57606) ring system imparts specific chemical reactivity and allows for a variety of chemical modifications, making them versatile intermediates in the synthesis of more complex molecules. colab.wsresearchgate.net Research has shown that 2-aminoquinoline (B145021) derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. clockss.orgontosight.ai

Historical Context of Quinoline Derivatives in Synthetic Chemistry and Biology

The history of quinoline chemistry dates back to 1834, when it was first isolated from coal tar by Friedlieb Ferdinand Runge. nih.govwikipedia.org Initially referred to as "Leukol," its structure was later confirmed, and it was named quinoline by Charles Gerhardt in 1842 after he obtained it from the distillation of the alkaloid quinine (B1679958). wikipedia.orgresearchgate.net Since their discovery, quinoline and its derivatives have become fundamental scaffolds in both synthetic chemistry and biology. nih.govresearchgate.net

Historically, quinoline derivatives have been at the forefront of medicinal chemistry, with quinine being one of the earliest and most well-known antimalarial drugs. nih.gov This discovery spurred the development of a multitude of synthetic quinoline-based drugs, such as chloroquine (B1663885) and primaquine. nih.gov Beyond their medicinal applications, quinoline derivatives have also found use as dyes, solvents, and catalysts. wikipedia.orgresearchgate.net The development of various synthetic methodologies, including the Skraup, Doebner-von Miller, and Friedländer syntheses, has been crucial in accessing a wide range of substituted quinolines, enabling extensive exploration of their chemical and biological properties. researchgate.net

Significance of Bromine Substitution in Quinoline Scaffolds

The introduction of a bromine atom onto the quinoline scaffold significantly influences the molecule's physicochemical properties and reactivity. Bromine, being an electron-withdrawing group, can alter the electron density of the quinoline ring system. This modification can enhance the compound's reactivity towards nucleophilic substitution reactions, providing a handle for further functionalization. nih.gov

From a biological perspective, the presence of bromine can lead to enhanced activity. The lipophilicity of the molecule is often increased, which can improve its ability to cross cell membranes. Furthermore, the bromine atom can participate in halogen bonding, a type of non-covalent interaction that can be important for molecular recognition and binding to biological targets. Studies on various bromoquinoline derivatives have demonstrated that the position and number of bromine substituents play a critical role in determining their biological effects, including anticancer and antimicrobial activities. nih.gov For instance, the presence of bromine at specific positions has been shown to be crucial for the antiproliferative activity of certain quinoline derivatives. nih.gov

Research Gaps and Future Perspectives for 8-Bromoquinolin-2-amine Studies

While the broader class of bromoquinolines has been investigated, research specifically focused on this compound is still emerging. A significant research gap exists in the comprehensive evaluation of its biological activity profile. Although related compounds have shown promise, dedicated studies on the antimicrobial, anticancer, and other therapeutic potentials of this compound are limited.

Future research should be directed towards a number of key areas:

Exploration of Biological Activity: Systematic screening of this compound and its derivatives against a wide range of biological targets is warranted to uncover potential therapeutic applications.

Development of Novel Synthetic Methodologies: While methods for the synthesis of quinolines are well-established, the development of more efficient, sustainable, and regioselective methods for the synthesis of this compound and its analogs would be beneficial. colab.ws

Structure-Activity Relationship (SAR) Studies: A detailed investigation into how modifications of the this compound scaffold affect its biological activity is crucial for the rational design of more potent and selective compounds.

Materials Science Applications: The unique electronic and structural properties of this compound suggest its potential use in the development of novel organic materials, such as dyes and sensors. This is an area that remains largely unexplored. ontosight.ai

Addressing these research gaps will provide a more complete understanding of the chemical and biological properties of this compound and could pave the way for its application in various scientific fields.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H7BrN2 | ontosight.ainih.gov |

| Molecular Weight | 223.07 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 1092304-85-2 | nih.gov |

| SMILES | C1=CC2=C(C(=C1)Br)N=C(C=C2)N | nih.gov |

| InChI | InChI=1S/C9H7BrN2/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H,(H2,11,12) | nih.gov |

| XLogP3-AA | 2.5 | nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

8-bromoquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZCFNGKDJIKQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652864 | |

| Record name | 8-Bromoquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092304-85-2 | |

| Record name | 8-Bromoquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Bromoquinolin 2 Amine and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methodologies focus on the formation of the 8-bromoquinolin-2-amine core from acyclic or simpler cyclic precursors. These routes typically involve either the formation of the quinoline (B57606) ring through cyclization reactions or the introduction of the amino group onto a bromoquinoline framework.

Ring-Closure Reactions for 2-Aminoquinolines

Ring-closure reactions are fundamental in quinoline synthesis, enabling the construction of the bicyclic quinoline system from substituted anilines.

Several classic named reactions in organic chemistry can be adapted to synthesize quinoline derivatives from anilines. The Doebner-von Miller reaction, for instance, utilizes an aniline and α,β-unsaturated carbonyl compounds to form quinolines. wikipedia.org This reaction is catalyzed by Brønsted or Lewis acids. wikipedia.org While a direct one-pot synthesis of this compound from 2-bromoaniline using this method is not commonly reported, it serves as a foundational strategy for creating the 8-bromoquinoline (B100496) core, which can then be further functionalized.

Another relevant method is the Skraup synthesis, which involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent to produce a quinoline. pharmaguideline.com A general procedure for a Skraup-type reaction to produce 8-bromoquinoline from 2-bromoaniline involves heating 2-bromoaniline with acrolein diethyl acetal in the presence of hydrochloric acid. chemicalbook.com

| Starting Material | Reagents | Product |

| 2-Bromoaniline | Acrolein diethyl acetal, HCl | 8-Bromoquinoline |

This 8-bromoquinoline can then serve as a precursor for the introduction of the 2-amino group in a subsequent step.

The Friedländer synthesis is a widely used method for the preparation of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.orgjk-sci.com This reaction can be catalyzed by acids or bases. alfa-chemistry.com A modification of this approach to produce 2-aminoquinoline (B145021) derivatives involves the reaction of 2-aminoaryl carbaldehydes with benzyl or alkyl cyanides, mediated by potassium tert-butoxide. researchgate.net

The Combes quinoline synthesis is another important method that involves the condensation of an aniline with a β-diketone, followed by acid-catalyzed ring closure. iipseries.orgwikipedia.org This method is particularly useful for the synthesis of 2,4-disubstituted quinolines. iipseries.orgwikipedia.org The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization. wikipedia.org

| Reaction Name | Starting Materials | Key Features |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, Compound with α-methylene group | Acid or base-catalyzed condensation. alfa-chemistry.com |

| Combes Synthesis | Aniline, β-Diketone | Acid-catalyzed cyclization of a Schiff base intermediate. wikipedia.org |

Amination of Halogenated Quinolines

The introduction of an amino group onto a halogenated quinoline is a common and effective strategy for synthesizing aminoquinolines. This approach often relies on the differential reactivity of the halogen substituents on the quinoline ring.

The direct amination of 8-bromoquinoline to introduce an amino group at the 2-position is a challenging transformation. However, modern cross-coupling reactions provide a viable route. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a powerful tool for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction allows for the coupling of aryl halides with amines under relatively mild conditions. ias.ac.in While direct amination at the 2-position of 8-bromoquinoline is not the most common application, the methodology is, in principle, applicable.

The amination of 2-haloquinolines is a more frequently employed strategy for the synthesis of 2-aminoquinolines. The halogen at the 2-position of the quinoline ring is generally more susceptible to nucleophilic aromatic substitution (SNAr) than a halogen at other positions. wikipedia.orgbyjus.com This is due to the electron-withdrawing effect of the ring nitrogen, which activates the 2-position towards nucleophilic attack.

Traditional methods for this conversion include the Ullmann condensation, which uses a copper catalyst to promote the reaction between an aryl halide and an amine, often at high temperatures. wikipedia.orgnih.gov

More contemporary and widely used is the Buchwald-Hartwig amination. acsgcipr.org This palladium-catalyzed reaction offers a more general and efficient method for the amination of aryl halides, including 2-haloquinolines. organic-chemistry.org The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. libretexts.org For the synthesis of this compound, 2-chloro-8-bromoquinoline or 2,8-dibromoquinoline would be suitable starting materials. The use of an ammonia equivalent, such as benzophenone imine followed by hydrolysis, or directly using ammonia under optimized conditions, can yield the desired product. acsgcipr.org

| Starting Material | Reaction Type | Reagents | Product |

| 2-Chloro-8-bromoquinoline | Buchwald-Hartwig Amination | Pd catalyst, phosphine ligand, base, ammonia equivalent | This compound |

| 2,8-Dibromoquinoline | Nucleophilic Aromatic Substitution | Ammonia | This compound |

Reductive Cyclization Pathways

Reductive cyclization represents a powerful strategy for the de novo synthesis of quinoline derivatives from acyclic precursors. This approach involves the formation of the quinoline ring system through a reduction reaction that simultaneously triggers an intramolecular cyclization.

The use of zinc dust in acetic acid (Zn/AcOH) is a well-established method for the reduction of various functional groups in organic synthesis. bohrium.com This reagent system offers mild reaction conditions, safety, and operational simplicity for a range of reductive transformations. bohrium.comorganic-chemistry.org In the context of quinoline synthesis, Zn/AcOH has been effectively employed in the reductive cyclization of ortho-substituted nitroarenes to furnish 2-aminoquinoline derivatives.

One notable application involves the reductive coupling of nitro and cyano groups in 2-nitro-cinnamonitriles. clockss.org The reaction proceeds via the reduction of the nitro group to an amino group, which then participates in an intramolecular cyclization with the adjacent cyano group to form the 2-aminoquinoline scaffold. This one-pot synthesis is efficient and tolerates a variety of substituents on the phenyl ring, providing good to acceptable yields of the corresponding 2-aminoquinolines. clockss.org The optimal conditions for this transformation have been identified as using 4 equivalents of Zn/AcOH in refluxing ethanol. clockss.org

Table 1: Synthesis of 2-Aminoquinolines via Zn/AcOH Mediated Reductive Cyclization

| Entry | Substrate (R group) | Product | Yield (%) |

|---|---|---|---|

| 1 | H | 2-Aminoquinoline-3-carbonitrile | 85 |

| 2 | 4-Cl | 6-Chloro-2-aminoquinoline-3-carbonitrile | 82 |

| 3 | 4-F | 6-Fluoro-2-aminoquinoline-3-carbonitrile | 80 |

| 4 | 4-Me | 6-Methyl-2-aminoquinoline-3-carbonitrile | 78 |

| 5 | 4-OMe | 6-Methoxy-2-aminoquinoline-3-carbonitrile | 75 |

Data synthesized from research findings. clockss.org

Furthermore, the Zn/AcOH system has been utilized in the reductive cyclization of o-nitrophenyl propargyl alcohols. organic-chemistry.org In this process, the nitro group is reduced, and a subsequent acid-catalyzed Meyer-Schuster rearrangement of the propargyl alcohol leads to the formation of an enone, which then cyclizes to afford the quinoline ring. organic-chemistry.org While this method is versatile for producing various substituted quinolines, its direct application for the synthesis of 2-aminoquinolines would depend on the specific substitution pattern of the starting materials.

The intramolecular cyclization of ortho-nitro N-propargyl anilines presents another pathway to quinoline derivatives. This strategy involves the reduction of the nitro group to an amine, which then undergoes cyclization with the propargyl group. While the direct synthesis of 2-aminoquinolines through this specific route is not extensively documented in the provided search results, related cyclizations of N-propargyl aniline derivatives highlight the potential of this approach.

For instance, intramolecular hydroamination and hydroarylation of mono-propargylated aromatic ortho-diamines, which can be generated in situ from ortho-nitro N-propargyl anilines, have been shown to yield quinolin-8-amines and quinoxalines, respectively. researchgate.net These reactions can be catalyzed by main group metal Lewis acids like stannic chloride or indium(III) chloride. researchgate.net The regioselectivity of the cyclization (6-exo-dig vs. 6-endo-dig) is dependent on the substituents and the catalyst used. researchgate.net

Additionally, the electrophilic cyclization of N-(2-alkynyl)anilines using reagents such as ICl, I₂, and Br₂ provides a mild method for the synthesis of 3-halo-substituted quinolines. nih.gov This demonstrates the utility of intramolecular cyclization of alkyne-containing anilines for the construction of the quinoline core, which could potentially be adapted for the synthesis of 2-aminoquinolines by choosing appropriate starting materials and reaction conditions.

Indirect Synthesis and Functionalization

An alternative to the de novo synthesis of the quinoline ring is the functionalization of a pre-existing quinoline scaffold. This approach is particularly useful when the desired starting quinoline is readily available.

8-Aminoquinoline (B160924) is a versatile starting material for the synthesis of various substituted quinoline derivatives due to the reactivity of both the amino group and the quinoline ring. wikipedia.org

The direct bromination of 8-aminoquinoline can lead to the formation of mono- and di-bromo derivatives. The reaction of 8-aminoquinoline with bromine (Br₂) can yield a mixture of 5-bromo-8-aminoquinoline and 5,7-dibromo-8-aminoquinoline. acgpubs.orgresearchgate.net The ratio of these products is dependent on the reaction conditions, including the stoichiometry of the brominating agent. acgpubs.orgresearchgate.net For instance, treatment of 8-aminoquinoline with two equivalents of Br₂ can lead to the formation of 5,7-dibromo-8-aminoquinoline in quantitative yield. acgpubs.org The use of N-bromosuccinimide (NBS) in acetonitrile has been reported to afford 5-bromo-8-aminoquinoline. acgpubs.org

Table 2: Bromination of 8-Aminoquinoline

| Brominating Agent | Solvent | Product(s) | Yield (%) |

|---|---|---|---|

| Br₂ (1.5 eq) | CH₂Cl₂ | 5,7-Dibromo-8-aminoquinoline and 5-Bromo-8-aminoquinoline (42:58 ratio) | Not isolated |

| Br₂ (2.1 eq) | CH₂Cl₂ | 5,7-Dibromo-8-aminoquinoline | Quantitative |

| NBS (1 eq) | Acetonitrile | 5-Bromo-8-aminoquinoline | Not specified |

Data synthesized from research findings. acgpubs.org

To achieve higher regioselectivity in the halogenation of the 8-aminoquinoline scaffold, the amino group is often converted to an amide. This amido group can act as a directing group, facilitating halogenation at specific positions of the quinoline ring.

Recent studies have demonstrated the highly regioselective C5-halogenation of 8-amidoquinolines. An iron(III)-catalyzed method using N-halosuccinimides (NXS) or elemental halogens (X₂) in water at room temperature provides good to excellent yields of 5-halogenated 8-amidoquinolines. mdpi.comnih.gov This protocol is environmentally friendly and proceeds likely through a single-electron transfer (SET) mechanism. mdpi.comnih.gov

Furthermore, a metal-free approach for the regioselective C5-halogenation of a broad range of 8-substituted quinolines, including 8-amidoquinolines, has been developed. rsc.orgrsc.orgresearchgate.net This method utilizes trihaloisocyanuric acids as an atom-economical halogen source and proceeds under open-air conditions at room temperature, affording the C5-halogenated products in good to excellent yields with complete regioselectivity in most cases. rsc.orgrsc.org

Copper-promoted C5-selective bromination of 8-aminoquinoline amides using alkyl bromides as the bromine source has also been reported. beilstein-journals.orgbeilstein-journals.org This reaction proceeds smoothly in dimethyl sulfoxide (DMSO) under air and demonstrates outstanding site selectivity and broad substrate scope. beilstein-journals.orgbeilstein-journals.org

Table 3: Regioselective C5-Halogenation of N-(quinolin-8-yl)pivalamide

| Halogenating System | Product | Yield (%) |

|---|---|---|

| NBS, FeCl₃, H₂O | N-(5-Bromoquinolin-8-yl)pivalamide | 95 |

| NCS, FeCl₃, H₂O | N-(5-Chloroquinolin-8-yl)pivalamide | 98 |

| TBCA, CH₃CN | N-(5-Bromoquinolin-8-yl)pivalamide | 98 |

| TCCA, CH₃CN | N-(5-Chloroquinolin-8-yl)pivalamide | 97 |

Data synthesized from research findings. mdpi.comrsc.org

Modification of Existing Quinoline Skeletons

Modification of a pre-formed quinoline ring is a common and effective strategy. This approach typically starts with a quinoline molecule substituted with a halogen, most notably bromine or chlorine, at the desired positions. The subsequent introduction of the 2-amino group is then achieved through cross-coupling or substitution reactions.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile method for forming carbon-nitrogen (C-N) bonds. scienceopen.com This reaction is widely employed for the synthesis of arylamines from aryl halides. acs.org The process involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine and subsequent reductive elimination to yield the desired amino-substituted product and regenerate the catalyst. scienceopen.com

The efficacy of the Buchwald-Hartwig amination is highly dependent on the choice of palladium precursor, the phosphine ligand, the base, and the solvent. ias.ac.innih.gov Biaryl phosphane ligands have proven to be particularly effective in providing active catalysts for these transformations. researchgate.net Research has demonstrated the successful application of this methodology in coupling various amines with bromo-substituted aromatic and heteroaromatic systems. ias.ac.inresearchgate.net For instance, the amination of 8-bromoflavone with various primary and secondary amines has been successfully carried out using this reaction. researchgate.net Similarly, novel 5-(N-substituted-anilino)-8-benzyloxyquinoline derivatives have been efficiently synthesized via the Buchwald-Hartwig amination of 8-(benzyloxy)-5-bromoquinoline. ias.ac.in

The selection of the catalytic system is crucial and often needs to be optimized based on the steric and electronic properties of both the quinoline substrate and the amine. ias.ac.in

Table 1: Examples of Palladium-Catalyzed Amination of Bromo-Substituted Aromatic Compounds

| Aryl Halide | Amine | Pd-Catalyst / Ligand | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 8-(Benzyloxy)-5-bromoquinoline | N-methylaniline | Pd(OAc)₂ / Johnphos (L1) | NaO-t-Bu | Toluene | 110-120°C, 24h | 84% (crude) | ias.ac.in |

| 6,7-Dibromo-5,8-quinolinequinone | Aniline | Pd(OAc)₂ / BrettPhos | K₃PO₄ | EtOH/H₂O | Reflux | High | scienceopen.com |

| Bromobenzene | Carbazole (Cz) | [Pd(allyl)Cl]₂ / TrixiePhos | t-BuOLi | Toluene | 100°C, 24h | >99% | nih.gov |

Nucleophilic aromatic substitution (SNAr) provides a direct pathway for introducing an amino group onto a quinoline ring by displacing a halide. This reaction is particularly effective when the halogen is positioned at an electron-deficient site of the quinoline nucleus. In the context of quinolinones and their thio-analogues, the 4-chloro group has been shown to be susceptible to nucleophilic substitution by various amines. mdpi.com For instance, 4-chloro-8-methylquinolin-2(1H)-one reacts with nucleophiles to yield 4-amino derivatives. mdpi.com

While direct amination of 8-bromoquinoline itself via SNAr is challenging due to the electron-rich nature of the benzene (B151609) portion of the quinoline ring, the reaction becomes more feasible in quinoline-5,8-dione systems. In these activated substrates, the electron-withdrawing nature of the quinone carbonyls facilitates nucleophilic attack. Studies on 7-bromoquinoline-5,8-dione have shown that nucleophilic amination reactions can occur, leading to amino-substituted quinolinediones. researchgate.net The regiochemistry of such substitutions can, however, be complex, sometimes yielding a mixture of products. researchgate.net

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that are more environmentally benign by reducing waste, minimizing hazardous substances, and improving energy efficiency. rsc.org These principles are increasingly being applied to the synthesis of heterocyclic compounds like quinolines.

Performing reactions without a solvent or in a solid-state minimizes the use of volatile organic compounds (VOCs), which are often toxic and environmentally harmful. This approach aligns with the core tenets of green chemistry by reducing waste and simplifying product purification. While specific examples for the solvent-free synthesis of this compound are not prominently documented, the broader field of heterocyclic synthesis is exploring these methods to enhance sustainability.

Microwave-assisted organic synthesis has emerged as a significant green chemistry tool, offering advantages such as dramatically reduced reaction times, improved yields, and enhanced product purity compared to conventional heating methods. ajrconline.orgelectronicsandbooks.com The technique relies on the efficient heating of polar molecules through dielectric loss, leading to rapid temperature increases and accelerated reaction rates. nih.gov

This technology has been successfully applied to the synthesis of various quinoline derivatives. For example, the Friedländer synthesis of quinolines has been achieved using a reusable solid acid catalyst (Nafion NR50) in ethanol under microwave conditions. mdpi.com Microwave irradiation has also been employed for the efficient synthesis of N-substituted-4-aminoquinazolines from 4-chloroquinazoline and various amines, shortening reaction times from hours to minutes and increasing yields. electronicsandbooks.com A catalyst-free microwave-assisted Friedländer synthesis has been developed for 8-hydroxyquinoline derivatives, showing a significant yield improvement from 34% with conventional heating to 72% under microwave irradiation. nih.gov These examples highlight the potential of microwave-assisted methods for the rapid and efficient synthesis of amino-substituted quinolines.

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Reaction | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of N-(3-chlorophenyl)-6,7,8-trimethoxyquinazolin-4-amine | Conventional Heating | 360 min | 47% | electronicsandbooks.com |

| Synthesis of N-(3-chlorophenyl)-6,7,8-trimethoxyquinazolin-4-amine | Microwave Irradiation | 10 min | 86% | electronicsandbooks.com |

| Friedländer synthesis of 8-hydroxyquinolines | Conventional Heating | - | 34% (average) | nih.gov |

| Friedländer synthesis of 8-hydroxyquinolines | Microwave Irradiation | 30-40 min | 72% (average) | nih.gov |

| Synthesis of 2-methyl benzimidazole | Conventional Heating | ~1 hr | - | ajrconline.org |

The use of catalysts is a cornerstone of green chemistry, as they can enhance reaction rates, improve selectivity, and allow for milder reaction conditions, thereby saving energy and reducing byproducts. mdpi.com In the synthesis of quinoline derivatives, both transition-metal and metal-free catalytic strategies are employed to improve efficiency.

Palladium-catalyzed reactions, as discussed previously, are highly efficient but often rely on expensive and potentially toxic heavy metals. A greener alternative involves the development of more sustainable catalytic systems. Copper-catalyzed reactions, for example, offer a more cost-effective and environmentally friendly option. A CuI/8-hydroxyquinoline-catalyzed hydroxylation of aryl halides has been shown to be an efficient method for synthesizing phenols, demonstrating the utility of copper in C-O bond formation, which shares mechanistic parallels with C-N bond formation. organic-chemistry.org

Purification and Isolation Techniques for this compound

The successful synthesis of this compound relies on effective purification and isolation techniques to remove unreacted starting materials, byproducts, and other impurities. The selection of an appropriate method is contingent upon the physical and chemical properties of the target compound and the nature of the impurities present in the crude reaction mixture. Standard laboratory techniques such as extraction, column chromatography, and recrystallization are frequently employed.

Liquid-Liquid Extraction: A common initial step in the work-up procedure for quinoline synthesis involves liquid-liquid extraction. After the reaction is complete, the mixture is often neutralized or made alkaline. For instance, in related quinoline syntheses, the reaction mixture is cooled and neutralized to a pH of 7-8 with a base like sodium carbonate (Na2CO3) or sodium hydroxide (NaOH). chemicalbook.comwordpress.com The product is then extracted from the aqueous phase into an immiscible organic solvent such as dichloromethane (CH2Cl2) or ethyl acetate (EtOAc). chemicalbook.com The combined organic layers are subsequently washed with water or brine to remove inorganic salts and then dried over an anhydrous drying agent like sodium sulfate (Na2SO4) before the solvent is removed under reduced pressure. chemicalbook.com

Column Chromatography: Column chromatography is a widely used and highly effective method for purifying 8-bromoquinoline derivatives. wikipedia.org This technique separates compounds based on their differential adsorption onto a stationary phase. wikipedia.orgnih.govcolumbia.edu

Stationary Phase: Silica gel is the most common stationary phase for the purification of quinoline compounds. semanticscholar.orgmdpi.comacgpubs.orgresearchgate.net Alumina can also be used, particularly for separating polar compounds. acgpubs.orgresearchgate.netreddit.com For basic compounds like amines, which can interact strongly with the acidic silanol groups on silica gel leading to poor separation, amine-functionalized silica or the addition of a small amount of a volatile base (e.g., triethylamine) to the eluent can be beneficial. biotage.com

Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity, is often used. Common solvent systems for purifying bromoquinoline derivatives include mixtures of hexane and ethyl acetate or chloroform and methanol. chemicalbook.commdpi.com For example, crude 8-bromoquinoline has been purified using a solvent mixture of hexane and ethyl acetate. chemicalbook.com Similarly, derivatives have been purified over silica gel using gradients of chloroform/methanol or ethyl acetate/hexane. mdpi.comacgpubs.org

Recrystallization: Recrystallization is a powerful technique for purifying solid compounds to a high degree of purity. The crude product is dissolved in a suitable hot solvent in which it is soluble, and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. For related bromoquinoline compounds, solvents such as ethanol, or mixtures like methanol-acetone, have been successfully used for recrystallization. google.comfordham.edu Crystals suitable for X-ray structure determination have been obtained by the slow evaporation of an ethanol solution. nih.gov

Precipitation: In some cases, the desired product can be isolated by precipitation. This often involves converting the amine into a salt, such as a hydrochloride salt, which may be less soluble in the reaction solvent and precipitate out. The salt can then be collected by filtration. The free amine can be regenerated by treatment with a base. For example, some quinoline derivatives are precipitated as their dihydrochloride salts by the addition of acetone to an alcoholic solution containing hydrogen chloride. google.com Another technique involves using trichloroacetic acid (TCA) to precipitate amines from a solution containing impurities; the pure amine is then recovered by gentle heating, which causes the TCA to decompose into volatile byproducts. beilstein-journals.org

The following table summarizes various purification techniques reported for 8-bromoquinoline and its close derivatives, providing insight into the methods applicable for this compound.

| Compound | Purification Method | Stationary Phase | Mobile Phase / Solvent | Observations | Reference |

|---|---|---|---|---|---|

| 8-Bromoquinoline | Column Chromatography | Silica Gel | Hexane / Ethyl Acetate | Used to isolate the target product from the crude mixture. | chemicalbook.com |

| 8-Bromoquinoline | Kugelrohr Distillation | N/A | N/A | Crude product was distilled at 0.14 mm Hg (pot temp, 180–205 °C) to yield a yellow oil that solidified. | wordpress.com |

| 8-Bromo-2-methylquinoline (B152758) | Recrystallization | N/A | Ethanol | Crystals suitable for X-ray analysis were obtained by slow evaporation from an ethanol solution. | nih.gov |

| Various Chloro- and Bromo-quinolines | Recrystallization | N/A | Methanol-acetone mixture | Crude dihydrochloride salts were purified by recrystallization. | google.com |

| 4-(5-bromoquinolin-8-yloxy)phthalonitrile | Column Chromatography | Silica Gel | Ethyl Acetate / Hexane (1:3) | Purified from the crude material after extraction and solvent evaporation. | acgpubs.orgresearchgate.net |

| 8-Aminoquinoline Derivatives | Flash Chromatography | Silica Gel | Chloroform / Methanol (gradient) | Used to afford the final products after work-up. | mdpi.com |

Chemical Reactivity and Transformation of 8 Bromoquinolin 2 Amine

Reactivity of the Amino Group

The amino group (-NH₂) at the 2-position of the quinoline (B57606) ring is a primary aromatic amine. Its reactivity is influenced by the electron-withdrawing nature of the quinoline ring system. This group can readily participate in a variety of reactions typical for primary amines, such as acylation, sulfonylation, alkylation, and condensation.

Acylation and Sulfonylation Reactions

The primary amino group of 8-bromoquinolin-2-amine can be acylated by reacting with acylating agents like acyl chlorides or acid anhydrides to form the corresponding amides. Similarly, it can undergo sulfonylation with sulfonyl chlorides to produce sulfonamides. These reactions typically proceed in the presence of a base to neutralize the acidic byproduct (e.g., HCl).

While specific literature examples detailing the acylation and sulfonylation of this compound are not prevalent, the general reactivity of 2-aminoquinolines suggests that these transformations are feasible and would follow standard protocols for the N-functionalization of aromatic amines.

Alkylation and Arylation Reactions

N-alkylation of the amino group can be achieved using alkyl halides. However, these reactions can sometimes be challenging to control, as the resulting secondary amine is often more nucleophilic than the starting primary amine, potentially leading to overalkylation. Reductive amination offers an alternative route for controlled mono-alkylation.

Arylation of the amino group, typically accomplished through methods like the Buchwald-Hartwig amination, involves the palladium-catalyzed coupling of the amine with an aryl halide. This reaction allows for the formation of a new carbon-nitrogen bond, linking the quinoline scaffold to another aromatic system. Specific documented examples for the N-alkylation or N-arylation of this compound are not readily found in surveyed scientific literature.

Condensation Reactions

The primary amino group can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically catalyzed by an acid and involves the formation of a hemiaminal intermediate, followed by the elimination of a water molecule. These imine products can be valuable intermediates for further synthetic transformations. As with other reactions involving the amino group, specific examples for this compound are not widely reported.

Reactivity of the Bromo Substituent

The bromine atom at the 8-position of the quinoline ring is the key site for introducing molecular diversity through carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromo substituent on the electron-rich quinoline ring makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (like a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. It is a powerful tool for forming new carbon-carbon bonds. This compound has been utilized in Suzuki reactions to synthesize more complex derivatives. For instance, it can first be converted into a boronic ester via a Miyaura borylation reaction. google.comdocsearch.ru This intermediate can then be coupled with other aryl halides. Alternatively, this compound can be directly coupled with various boronic acids or their salts. google.com

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|---|---|

| This compound | Bis(pinacolato)diboron | Pd(dppf)Cl₂ | Potassium Acetate (KOAc) | 1,4-Dioxane | 80 °C, 2 hours | 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-amine | docsearch.ru |

| This compound | Potassium cyclopropylmethyltrifluoroborate | RuPhos Pd G4 | Potassium Phosphate (K₃PO₄) | Dioxane/Water | 100 °C, 18 hours | 8-(Cyclopropylmethyl)quinolin-2-amine | google.com |

Heck and Sonogashira Reactions: While the Suzuki reaction is well-documented for this compound in patent literature, the Heck reaction (coupling with an alkene) and the Sonogashira reaction (coupling with a terminal alkyne) are also theoretically feasible. These reactions would further expand the synthetic utility of this compound by allowing for the introduction of vinyl and alkynyl substituents, respectively. However, specific examples of Heck or Sonogashira couplings involving this compound are not prominently featured in the reviewed scientific literature.

Nucleophilic Aromatic Substitution

Generally, nucleophilic aromatic substitution (SNAr) of an aryl halide requires strong activation by electron-withdrawing groups positioned ortho or para to the leaving group. The quinoline ring itself is somewhat electron-deficient, but without additional strong activating groups, the bromo substituent at the C8 position is not highly susceptible to direct displacement by nucleophiles under standard SNAr conditions. More forceful conditions or the use of specific catalytic systems would likely be required to achieve this transformation. There is a lack of specific documented examples of nucleophilic aromatic substitution at the C8 position for this particular compound in the surveyed literature.

Formation of Organometallic Intermediates

The bromine atom at the C-8 position of this compound imparts reactivity characteristic of aryl halides, enabling the formation of various organometallic intermediates. These intermediates are pivotal in constructing new carbon-carbon and carbon-heteroatom bonds, thus serving as versatile precursors in organic synthesis.

One common method to generate an organometallic species from 8-bromoquinoline (B100496) is through lithium-halogen exchange. The reaction of 8-bromoquinoline with an organolithium reagent, such as n-butyllithium (n-BuLi), results in the formation of 8-lithiumquinoline. usd.edu This highly reactive intermediate can then be quenched with various electrophiles.

Furthermore, the C-Br bond can participate in oxidative addition reactions with low-valent transition metals, most notably palladium(0) and nickel(0). This step is the cornerstone of numerous palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. sigmaaldrich.comwikipedia.orgwikipedia.org In these processes, a transient organopalladium(II) intermediate is formed, which then undergoes further reaction steps like transmetalation and reductive elimination to yield the final coupled product. wikipedia.orgwikipedia.org The 8-bromoquinoline moiety has been successfully employed in Suzuki-Miyaura coupling reactions with organoboron reagents to form C-C bonds. researchgate.net Similarly, it participates in nickel(0)-mediated coupling reactions to synthesize biquinolines. sigmaaldrich.com These transformations highlight the capability of the 8-bromo substituent to be converted into a reactive organometallic center, facilitating the synthesis of more complex quinoline derivatives.

Table 1: Examples of Reactions Involving Organometallic Intermediates of 8-Bromoquinolines This table is illustrative of the reactivity of the 8-bromoquinoline scaffold.

| Reaction Type | Reagents | Intermediate Type | Reference |

|---|---|---|---|

| Lithium-Halogen Exchange | n-Butyllithium (n-BuLi) | 8-Lithiumquinoline | usd.edu |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Organopalladium(II) | researchgate.net |

| Heck Reaction | Alkene, Pd catalyst, Base | Organopalladium(II) | wikipedia.org |

| Nickel Coupling | Tris(triphenylphosphine)nickel(0) | Organonickel | sigmaaldrich.com |

Electrophilic Aromatic Substitution on the Quinoline Ring

The quinoline ring system is susceptible to electrophilic aromatic substitution, though its reactivity is complex. The pyridine (B92270) ring is generally deactivated towards electrophiles due to the electron-withdrawing nature of the nitrogen atom, while the benzene (B151609) ring is more reactive. In this compound, the substituents significantly influence the position of further substitution. The amino group (-NH2) at the C-2 position is a powerful activating group, directing electrophiles to the ortho and para positions. Conversely, the bromine atom at C-8 is a deactivating group but also an ortho, para-director. The interplay of these electronic effects determines the regioselectivity of electrophilic attacks.

Direct nitration of primary amines can be challenging as the amino group is susceptible to oxidation and can be protonated in acidic nitrating media, forming an unreactive ammonium (B1175870) salt. youtube.com However, studies on related 8-aminoquinoline (B160924) derivatives provide insight into potential reaction pathways. For instance, the C5-H nitration of 8-aminoquinoline amides has been achieved using various nitrating systems, such as Co(NO₃)₂·6H₂O/tBuONO and Cu(NO₃)₂·3H₂O under visible light photocatalysis. wikipedia.org Research on 8-hydroxyquinoline, another analogous compound, has shown that it can be nitrated to yield 5,7-dinitro-8-hydroxyquinoline, even with dilute nitric acid. adelaide.edu.au

For this compound, the activating effect of the amino group would likely direct nitration to the C-5 and C-7 positions of the carbocyclic ring. The presence of the bromine atom at C-8 may sterically hinder substitution at C-7 to some extent, potentially favoring substitution at the C-5 position.

Further halogenation of this compound is an example of electrophilic aromatic substitution. The regioselectivity is again dictated by the existing substituents. Research on the bromination of the parent compound, 8-aminoquinoline, demonstrates that the reaction with molecular bromine can lead to a mixture of products. Depending on the reaction conditions and stoichiometry of the bromine used, mono- and di-substituted products are formed. Specifically, the bromination of 8-aminoquinoline has been reported to yield a mixture of 5-bromo-8-aminoquinoline and 5,7-dibromo-8-aminoquinoline. This indicates that the C-5 and C-7 positions are highly activated by the 8-amino group and are susceptible to electrophilic attack by halogens.

Table 2: Bromination Products of 8-Aminoquinoline Illustrates the reactivity of the quinoline ring in a closely related compound.

| Starting Material | Reagents & Conditions | Products | Reference |

|---|---|---|---|

| 8-Aminoquinoline | Br₂ (1.5 eq), CH₂Cl₂ | Mixture of 5-bromo-8-aminoquinoline and 5,7-dibromo-8-aminoquinoline | commonorganicchemistry.com |

Metal Chelation and Coordination Chemistry

This compound possesses structural features that make it an effective ligand for metal ions. Amines can act as electron pair donors, forming dative covalent bonds with transition metal ions. sigmaaldrich.com The molecule contains two potential donor sites: the heterocyclic quinoline nitrogen atom and the exocyclic amino nitrogen atom at the C-2 position. This arrangement allows it to function as a bidentate chelating agent.

Coordination with a metal ion occurs through both nitrogen atoms, resulting in the formation of a stable five-membered chelate ring. This bidentate N,N-coordination mode is analogous to that of other well-known bidentate ligands like 2,2'-bipyridine (B1663995) and ethylenediamine. The formation of a chelate ring enhances the thermodynamic stability of the resulting metal complex compared to coordination with comparable monodentate ligands, an effect known as the chelate effect. The coordination chemistry of the parent 8-aminoquinoline has been explored, confirming its ability to act as a bidentate ligand in complexes with transition metals like rhenium. nih.gov

As a robust bidentate N,N-donor ligand, this compound is expected to form stable coordination complexes with a wide range of transition metals. The lone pair of electrons on each nitrogen atom can be donated to empty d-orbitals of metal ions such as copper(II), nickel(II), cobalt(II), iron(II), and zinc(II). rsc.orgacs.org

The stoichiometry of the resulting complexes is typically of the form [M(L)n]x+, where L is the this compound ligand, M is the metal ion, and n is an integer (commonly 1, 2, or 3) depending on the coordination number preferred by the metal and the steric bulk of the ligand. For a typical hexacoordinate metal ion like Fe(II) or Co(II), a tris-chelate complex, [M(L)₃]²⁺, could form, adopting an octahedral geometry. For tetracoordinate metals like Cu(II) or Pd(II), a bis-chelate complex, [M(L)₂]²⁺, is more likely, which could exhibit square planar or tetrahedral geometry. rsc.org The synthesis of Cu(II) complexes with similar imine quinoline derivative ligands has been reported, resulting in non-electrolytic complexes with a 1:1 or 1:2 metal-to-ligand ratio. acs.org

Table 3: Potential Coordination Complexes with this compound (L)

| Metal Ion | Likely Complex Stoichiometry | Potential Geometry |

|---|---|---|

| Cu(II) | [Cu(L)₂]²⁺ | Square Planar / Distorted Octahedral |

| Ni(II) | [Ni(L)₃]²⁺ | Octahedral |

| Co(II) | [Co(L)₃]²⁺ | Octahedral |

| Fe(II) | [Fe(L)₃]²⁺ | Octahedral |

| Zn(II) | [Zn(L)₂]²⁺ | Tetrahedral |

| Re(I) | [Re(L)(CO)₃X] | Octahedral |

Compound Index

Catalytic Applications in Organic Synthesis

While direct and extensive research on the specific catalytic applications of this compound is not widely documented, its structural motifs are present in compounds that are active in various catalytic processes. The presence of both a bromine atom and an amino group on the quinoline scaffold suggests its potential utility as a ligand or a precursor to catalysts in organic synthesis, particularly in palladium-catalyzed reactions.

The bromoquinoline core is a known participant in palladium-catalyzed cross-coupling reactions. For instance, 8-bromoquinoline can undergo Suzuki-Miyaura coupling. nih.gov This indicates that the bromine atom at the 8-position of the quinoline ring is susceptible to oxidative addition to a palladium(0) center, a key step in many cross-coupling catalytic cycles.

Furthermore, derivatives of bromo-amino-quinolines have been utilized in palladium-catalyzed reactions. For example, 6-amino-5-bromoquinolin-2(1H)-ones serve as substrates in Sonogashira couplings. nih.govresearchgate.net In a related context, an attempt at a palladium-catalyzed borylation of a Boc-protected aminobromoquinoline unexpectedly led to a biaryl compound as the major product through a cross-coupling reaction, highlighting the reactivity of this class of compounds in palladium-mediated transformations. mdpi.com

The amino group at the 2-position, in conjunction with the quinoline nitrogen, presents a potential bidentate chelation site for metal catalysts. Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been successfully employed as ligands in metal complexes for asymmetric transfer hydrogenation, demonstrating the capacity of the amino-quinoline framework to act as a ligand in catalysis. mdpi.com

Given these precedents, this compound could potentially serve as a ligand in various catalytic systems. The amino group could coordinate to a metal center, while the bromo-substituent could either remain as a functional handle for further modification or participate directly in the catalytic cycle.

Below is a summary of catalytic applications involving related bromo-amino-quinoline derivatives, which suggests the potential roles for this compound in catalysis.

| Reaction Type | Substrate/Ligand | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | 8-bromoquinoline | Pd(OAc)₂/SPhos | 8-heteroarylquinolines |

| Sonogashira Coupling | 6-amino-5-bromoquinolin-2(1H)-one | PdCl₂(PPh₃)₂/CuI | Pyrrolo[3,2-f]quinolin-7(6H)-ones |

| Asymmetric Transfer Hydrogenation | Chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives (as ligands) | Rhodium complexes | Chiral alkaloids precursors |

Advanced Spectroscopic Characterization of 8 Bromoquinolin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the molecular structure of 8-Bromoquinolin-2-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and spatial relationships of the atoms within the molecule.

Proton (¹H) NMR spectroscopy is used to identify the distinct proton environments in the this compound molecule. The spectrum displays signals corresponding to each unique proton, with their chemical shifts (δ) indicating their electronic environment and the signal multiplicity revealing the number of adjacent protons.

The aromatic region of the spectrum is of particular importance. The protons on the quinoline (B57606) ring system are expected to appear as a set of coupled signals. For instance, the H3 and H4 protons on the pyridine (B92270) portion of the ring would likely appear as doublets due to their coupling to each other. The protons on the benzene (B151609) ring (H5, H6, and H7) would exhibit a more complex pattern of doublets and triplets, reflecting their coupling relationships. The chemical shift of the amino (-NH₂) protons typically manifests as a broad singlet, the position of which can be influenced by the solvent and concentration. hw.ac.uk

Table 1: Representative ¹H NMR Data for this compound

| Proton Position | Representative Chemical Shift (δ, ppm) | Multiplicity | Representative Coupling Constant (J, Hz) |

| H3 | ~6.8 - 7.0 | d (doublet) | ~8.5 - 9.0 |

| H4 | ~7.7 - 7.9 | d (doublet) | ~8.5 - 9.0 |

| H5 | ~7.5 - 7.7 | d (doublet) | ~7.5 - 8.0 |

| H6 | ~7.1 - 7.3 | t (triplet) | ~7.5 - 8.0 |

| H7 | ~7.4 - 7.6 | d (doublet) | ~7.5 - 8.0 |

| NH₂ | ~4.7 - 5.5 | br s (broad singlet) | - |

| Note: These are predicted values based on the analysis of similar quinoline derivatives. Actual experimental values may vary based on solvent and conditions. semanticscholar.org |

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of the molecule. In a typical proton-decoupled ¹³C NMR spectrum, each chemically non-equivalent carbon atom produces a single peak. udel.edu The chemical shifts of these peaks are indicative of the carbon's hybridization state and the electronegativity of attached atoms. oregonstate.educompoundchem.com

The spectrum of this compound is expected to show nine distinct signals for the quinoline ring carbons. The carbon atom bonded to the bromine (C8) will be shifted due to the halogen's influence. Similarly, the carbon atom bearing the amino group (C2) will have a characteristic chemical shift, typically found far downfield. The remaining aromatic carbons will resonate in the typical range for sp²-hybridized carbons. oregonstate.edu

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Position | Representative Chemical Shift (δ, ppm) |

| C2 | ~157 - 159 |

| C3 | ~114 - 116 |

| C4 | ~138 - 140 |

| C4a | ~147 - 149 |

| C5 | ~128 - 130 |

| C6 | ~123 - 125 |

| C7 | ~126 - 128 |

| C8 | ~118 - 120 |

| C8a | ~136 - 138 |

| Note: These are predicted values based on the analysis of similar quinoline derivatives. Quaternary carbon signals (C4a, C8, C8a) are often of lower intensity. semanticscholar.org |

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei. rsc.org

COSY (Correlation Spectroscopy) : This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting H3 with H4, and H5 with H6, as well as H6 with H7, confirming the proton sequence on both rings.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond C-H correlation). columbia.edu An HSQC spectrum would definitively assign the carbon signals for C3, C4, C5, C6, and C7 by correlating them to their known proton signals.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing the molecular weight and elemental formula of a compound. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the molecular ion. This precision allows for the determination of the exact elemental formula of this compound, C₉H₇BrN₂. A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in the appearance of two molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.

In mass spectrometry, the molecular ion can break apart into smaller, characteristic fragment ions. Analyzing these fragmentation patterns provides further confirmation of the molecule's structure. wikipedia.org For this compound, fragmentation is likely influenced by the stable quinoline ring system and the functional groups present. libretexts.orgyoutube.commiamioh.edu

Common fragmentation pathways for aromatic amines can include the loss of small neutral molecules like HCN from the nitrogen-containing ring. The carbon-bromine bond can also cleave, leading to the loss of a bromine radical (·Br), resulting in a fragment ion with a mass of M-79 or M-81, depending on the bromine isotope. The stability of the bicyclic aromatic ring system means that the molecular ion peak is expected to be relatively intense. chemguide.co.uklibretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. As a primary aromatic amine, the most notable features would be the N-H stretching vibrations. Primary amines typically show two bands in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes of the -NH₂ group. wpmucdn.com

The aromatic quinoline ring system gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic ring are expected in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations within the quinoline ring system typically appear in the 1650-1450 cm⁻¹ range. The presence of the bromine atom is indicated by a C-Br stretching vibration, which is expected to appear in the fingerprint region, typically below 800 cm⁻¹.

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Asymmetric & Symmetric Stretch | 3500 - 3300 | Primary Amine (-NH₂) |

| Aromatic C-H Stretch | 3100 - 3000 | Quinoline Ring |

| N-H Bending (Scissoring) | 1650 - 1580 | Primary Amine (-NH₂) |

| Aromatic C=C & C=N Stretch | 1650 - 1450 | Quinoline Ring |

| C-N Stretch | 1350 - 1250 | Aromatic Amine |

| C-Br Stretch | < 800 | Bromo Substituent |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π→π* and n→π* electronic transitions within the quinoline ring and the amino group. The lone pair of electrons on the nitrogen atom of the amino group can interact with the π-electron system of the quinoline ring, which typically results in a red shift (bathochromic shift) of the absorption maxima to longer wavelengths compared to the unsubstituted quinoline. researchgate.net

The absorption spectrum is also influenced by the solvent used for the measurement. In polar solvents, the n→π* transitions may experience a blue shift (hypsochromic shift) due to the stabilization of the non-bonding electrons through hydrogen bonding with the solvent. Conversely, π→π* transitions may show a red shift in polar solvents. biointerfaceresearch.comeurjchem.com Studies on similar aminoquinoline derivatives have shown that the absorption maxima can vary depending on the solvent's polarity. nih.govnih.gov For instance, the UV-Vis spectra of indenoisoquinolines, which share structural similarities, exhibit a dependence of relative absorption intensities on solvent polarity. nih.gov

| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |

| π→π | 250 - 400 | Quinoline aromatic system |

| n→π | > 350 | Amino group (-NH₂) and Nitrogen in the ring |

X-ray Crystallography for Solid-State Structure Determination

While the crystal structure of this compound has not been reported, the crystallographic data of the closely related compound, 8-bromo-2-methylquinoline (B152758), provides significant insights into the likely solid-state packing and molecular geometry. nih.govnih.gov The structural analysis of 8-bromo-2-methylquinoline reveals a monoclinic crystal system with the space group P2₁/c. nih.gov

The quinoline ring system in 8-bromo-2-methylquinoline is nearly planar, with a very small dihedral angle between the two fused six-membered rings. nih.govnih.gov In the solid state, the molecules are packed in a face-to-face arrangement, indicating the presence of π-π stacking interactions between the aromatic rings of adjacent molecules. nih.gov

For this compound, it is anticipated that the fundamental quinoline ring structure would be similar. However, the presence of the amino group at the 2-position would introduce the possibility of intermolecular hydrogen bonding. The -NH₂ group can act as a hydrogen bond donor, potentially forming N-H···N or N-H···Br interactions with neighboring molecules, which would significantly influence the crystal packing. This is in contrast to 8-bromo-2-methylquinoline, where no hydrogen bonding is observed. nih.govnih.gov

The table below summarizes the crystallographic data for the analogous compound, 8-bromo-2-methylquinoline. nih.gov

| Parameter | 8-bromo-2-methylquinoline nih.gov |

| Chemical Formula | C₁₀H₈BrN |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.0440 (17) |

| b (Å) | 13.467 (4) |

| c (Å) | 13.391 (4) |

| β (°) | 97.678 (4) |

| Volume (ų) | 901.4 (5) |

| Z | 4 |

Medicinal Chemistry and Biological Activity of 8 Bromoquinolin 2 Amine Derivatives

Antimicrobial and Antibacterial Activities

The quinoline (B57606) framework is a well-established pharmacophore in antimicrobial agents. semanticscholar.org Derivatives incorporating bromine and amino groups are being investigated to enhance potency and overcome resistance. Studies on related bromo- and amino-substituted quinolines show significant activity against a range of pathogens, particularly Gram-positive bacteria. nih.govresearchgate.net For instance, amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline demonstrated significant antimicrobial effects against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans, with some derivatives being 5 to 30 times more active than the parent compound. nih.govresearchgate.net Halogenated 8-hydroxyquinoline (8HQ) derivatives, such as 7-bromo-8HQ, have also shown potent antigrowth activity against Gram-negative bacteria. researchgate.net

The antibacterial action of quinoline derivatives is often multifactorial. A primary mechanism involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication, repair, and recombination, ultimately leading to bacterial cell death. semanticscholar.orgresearchgate.net Some 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives have been identified as potent inhibitors of E. coli DNA gyrase. researchgate.net Another proposed mechanism for certain quinoline compounds is the disruption of the Lipopolysaccharide (LPS) transport pathway in Gram-negative bacteria. semanticscholar.org Furthermore, the ability of the quinoline scaffold, particularly 8-hydroxyquinoline derivatives, to chelate metal ions is a key aspect of their antimicrobial activity. mdpi.com By binding to essential metal ions like Mn²⁺, Zn²⁺, and Cu²⁺, these compounds can disrupt the metal homeostasis within bacterial cells, leading to impaired enzyme function and cell death. mdpi.com

Structure-Activity Relationship (SAR) studies help in optimizing the antimicrobial potency of 8-bromoquinolin-2-amine derivatives. It has been observed that the introduction of amino groups can significantly improve the water solubility of quinoline compounds, which may enhance their antibacterial activity. nih.gov The nature and position of substituents play a crucial role. For example, studies on 8-hydroxyquinoline derivatives suggest that compounds with electron-donor substituents exhibit stronger antibacterial activity than those with electron-withdrawing groups. scienceopen.com

However, establishing a definitive SAR can be complex. In a study of amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline, while all derivatives were more effective against Gram-positive bacteria, no direct correlation was established between the specific structural modifications and the minimum inhibitory concentrations (MIC). nih.govresearchgate.net Conversely, analysis of quinolinequinones indicated that the presence and position of an ester group were important for activity against Gram-positive bacteria. mdpi.com These findings suggest that factors like lipophilicity, electronic properties, and the potential for metal chelation collectively influence the antimicrobial profile of these derivatives.

Antimicrobial Activity of Selected Quinoline Derivatives

| Compound Class | Test Organism | Activity | Source |

| Amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline | Staphylococcus aureus (Gram-positive) | Significant activity, 5-30 times greater than parent compound | nih.govresearchgate.net |

| Amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline | Escherichia coli (Gram-negative) | Significant activity | nih.gov |

| Halogenated 8-hydroxyquinolines (e.g., 7-bromo-8HQ) | Gram-negative bacteria | High antigrowth activity | researchgate.net |

| Quinolinequinones (QQ2, QQ6) | Staphylococcus aureus | High growth inhibition | mdpi.com |

| 8-(Methylamino)-2-oxo-1,2-dihydroquinoline derivative 13e | Escherichia coli DNA gyrase | Potent inhibition (IC₅₀ = 0.0017 μM) | researchgate.net |

Anticancer and Antitumor Potentials

The quinoline scaffold is integral to numerous anticancer agents, acting through various mechanisms such as cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis. researchgate.netarabjchem.org Brominated quinoline derivatives, in particular, have been evaluated for their anticancer effects. researchgate.net The incorporation of the 8-bromo-2-amino structure could potentially enhance DNA binding properties and lipophilicity, thereby augmenting anticancer activity. researchgate.net

Derivatives of brominated quinolines have demonstrated significant antiproliferative activity against various human cancer cell lines. In one study, 5,7-dibromo-8-hydroxyquinoline was shown to have strong cytotoxic effects against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines, with IC₅₀ values ranging from 6.7 to 25.6 µg/mL. researchgate.net Other studies have also reported the cytotoxicity of various quinoline derivatives against cell lines such as the leukemia-derived Nalm6 line, Caco-2 (colorectal carcinoma), and breast cancer cells (MCF-7 and MDA-MB-231). brieflands.comresearchgate.netnih.gov For example, a 6-bromo-substituted 8-nitroquinolin-2(1H)-one derivative showed a potent EC₅₀ value of 12 nM against T. b. brucei and was evaluated for cytotoxicity against the human HepG2 cell line. nih.gov

In Vitro Cytotoxicity of Selected Bromo-Quinoline Derivatives

| Compound | Cell Line | Cancer Type | IC₅₀ / Activity | Source |

| 5,7-Dibromo-8-hydroxyquinoline | C6 | Rat Brain Tumor | 6.7 - 25.6 µg/mL | researchgate.net |

| 5,7-Dibromo-8-hydroxyquinoline | HeLa | Human Cervix Carcinoma | 6.7 - 25.6 µg/mL | researchgate.net |

| 5,7-Dibromo-8-hydroxyquinoline | HT29 | Human Colon Carcinoma | 6.7 - 25.6 µg/mL | researchgate.net |

| 6-Bromo-8-nitroquinolin-2(1H)-one derivative | HepG2 | Human Liver Carcinoma | Evaluated for cytotoxicity | nih.gov |

| 5-chloro-8-hydroxyquinolinium chloride | Nalm6 | Leukemia | Considered biologically active | researchgate.net |

A key mechanism for the anticancer activity of quinoline derivatives is the induction of programmed cell death, or apoptosis. researchgate.net Studies have shown that certain brominated 8-hydroxyquinolines possess high apoptotic potential, as confirmed through DNA laddering and Lactate Dehydrogenase (LDH) cytotoxicity assays. researchgate.net The induction of apoptosis by these compounds can be observed through morphological changes in cancer cells, such as the formation of apoptotic blebs. nih.gov In addition to apoptosis, some quinoline-based compounds can modulate the cell cycle. For instance, a substituted aminothiophene derivative was found to induce a G2/M-phase cell-cycle arrest in MCF-7 breast cancer cells. mdpi.com This halting of the cell cycle prevents cancer cells from proliferating and can lead to cell death. mdpi.com

Topoisomerases are critical enzymes for cell proliferation, making them a prime target for anticancer drugs. frontiersin.org Several clinically used anticancer drugs, such as Topotecan and Irinotecan, are quinoline-based topoisomerase inhibitors. frontiersin.org Research has demonstrated that brominated quinoline derivatives can act as potent inhibitors of these enzymes. Specifically, 5,7-dibromo-8-hydroxyquinoline has been shown to suppress Topoisomerase I activity, thereby inhibiting the relaxation of supercoiled plasmid DNA. researchgate.net Other quinoline-based compounds have also been identified as selective Topoisomerase I inhibitors. frontiersin.org Additionally, derivatives have been developed that act as Topoisomerase IIα poisons, which function by intercalating with DNA and stabilizing the enzyme-DNA cleavage complex, ultimately leading to cell death. nih.gov This enzymatic inhibition represents a crucial pathway for the antitumor potential of this compound derivatives.

Antiviral Properties

The quinoline scaffold, a key structural component of this compound, is a recognized "privileged structure" in medicinal chemistry due to its wide range of pharmacological applications, including antiviral activity. nih.gov Research into derivatives of the parent 8-hydroxyquinoline (8-HQ) structure has demonstrated significant inhibitory effects against various viruses. nih.govmdpi.com The antiviral efficacy of these derivatives is often linked to their molecular properties; for instance, studies on 8-hydroxyquinoline-2-carboxanilides against the Avian influenza virus indicated that antiviral activity increases linearly with greater lipophilicity and is positively influenced by electron-withdrawing substituents on the anilide ring. nih.gov

Derivatives have been evaluated against a spectrum of viruses, including Dengue virus, influenza A, hepatitis B (HBV), hepatitis C (HCV), and Coxsackie B3 virus. nih.govmdpi.commdpi.com Notably, certain benzothiazole and benzimidazole derivatives of the quinoline scaffold have shown potent activity against both RNA and DNA viruses, highlighting the potential for developing broad-spectrum antiviral agents from this chemical class. mdpi.com

A primary strategy in antiviral drug development is to target the initial stages of viral infection, such as entry into the host cell. nih.gov Many viruses utilize cellular pathways like clathrin-mediated endocytosis to gain entry. mdpi.com Inhibiting these common pathways may offer a broad-spectrum therapeutic approach. nih.govmdpi.com

Studies on 8-hydroxyquinoline derivatives suggest that their mechanism of action may occur at an early stage of the viral lifecycle. mdpi.com This could involve disrupting the viral entry process, thereby preventing the virus from establishing an infection. mdpi.com For example, research on novel 2-aminoquinolone acid derivatives identified compounds with potent antiviral activity against SARS-CoV-2 that function as entry inhibitors. researchgate.net This mechanism prevents the virus from engaging with host cells, representing a critical step in halting viral replication before it begins. nih.govnih.gov

The emergence of SARS-CoV-2 prompted intensive research into new antiviral agents, with quinoline-based structures showing significant promise. nih.govnih.gov Phenylquinoline derivatives have been identified as potential inhibitors of SARS-CoV-2 replication. nih.gov Furthermore, a 2-aminoquinolone acid derivative, compound 9b , demonstrated potent antiviral activity against SARS-CoV-2 with a half-maximal effective concentration (EC50) of 1.5 µM, acting as a viral entry inhibitor. researchgate.net

Another key target for anti-SARS-CoV-2 therapeutics is the main protease (Mpro), an enzyme essential for viral replication. mdpi.com Various heterocyclic compounds have been investigated as Mpro inhibitors. nih.govmdpi.com For instance, a hybrid molecule containing a 4-(7-chloroquinolin-4-yl)amino)phenol structure exhibited a significant therapeutic effect against SARS-CoV-2 Mpro with a half-maximal inhibitory concentration (IC50) value of 12 nM. nih.gov While not direct derivatives of this compound, these findings underscore the potential of the broader quinoline chemical family in developing treatments for COVID-19. nih.gov

| Compound Class | Virus | Target/Mechanism | Key Findings |

| 2-Aminoquinolone acid derivatives | SARS-CoV-2 | Viral Entry Inhibition | Compound 9b showed potent activity (EC50 = 1.5 µM). researchgate.net |

| Phenylquinoline derivatives | SARS-CoV-2 | Viral Replication | Identified as potential inhibitors. nih.gov |

| 4-(7-chloroquinolin-4-yl)amino)phenol hybrid | SARS-CoV-2 | Main Protease (Mpro) | Showed significant inhibition (IC50 = 12 nM). nih.gov |

| 8-Hydroxyquinoline-2-carboxanilides | Avian Influenza | Viral Growth | Activity increases with lipophilicity and electron-withdrawing groups. nih.gov |

| 2-isobutyl-5,7-dichloro-8-hydroxyquinoline | Dengue Virus (DENV2) | Early Lifecycle Stage | Exhibited potent inhibitory activity (IC50 = 0.49 µM). mdpi.com |

Anti-inflammatory Effects

Derivatives of the quinoline structure have demonstrated significant anti-inflammatory properties. A study focusing on 8-quinolinesulfonamide derivatives identified a lead compound, 3l , as a potent anti-inflammatory agent. nih.gov This compound effectively inhibited the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β). nih.gov

Mechanistic studies revealed that compound 3l functions as a Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD-2) inhibitor. nih.gov By binding to the LPS binding site of this complex, it disrupts TLR4/MD-2 heterodimerization and subsequent TLR4 homodimerization. This action blocks the activation of downstream signaling pathways, including NF-κB and MAPK, which are critical for the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov In an animal model of adjuvant-induced arthritis, compound 3l showed a significant therapeutic effect, reducing paw swelling and serum levels of inflammatory cytokines. nih.gov

| Compound | Target | Effect | IC50 Values |

| 3l (8-quinolinesulfonamide derivative) | TLR4/MD-2 Complex | Inhibition of NO production | 2.61 ± 0.39 µM nih.gov |

| Inhibition of TNF-α production | 9.74 ± 0.85 µM nih.gov | ||

| Inhibition of IL-1β production | 12.71 ± 1.34 µM nih.gov |

Central Nervous System (CNS) Activities (e.g., Antidepressant, Anti-Alzheimer's)

The multifactorial nature of neurodegenerative conditions like Alzheimer's disease (AD) has spurred the development of multi-target-directed ligands, with quinoline derivatives being a major focus. amegroups.orgnih.gov The 8-aminoquinoline (B160924) and 8-hydroxyquinoline scaffolds have been used to design compounds that address several pathological factors in AD, including cholinergic dysfunction, β-amyloid (Aβ) aggregation, and metal ion dyshomeostasis. amegroups.orgnih.gov

One approach involved creating hybrids of 8-aminoquinoline and melatonin. amegroups.org Certain compounds from this series, such as c3 and c5 , showed superior inhibitory activity against self-induced Aβ aggregation. amegroups.org Others with a carbamate group displayed significant and selective inhibitory activity against butyrylcholinesterase (BuChE). amegroups.org Furthermore, these derivatives exhibited strong neuroprotective effects and the ability to chelate copper ions, which are implicated in AD pathogenesis. amegroups.org

Another study designed hybrid compounds by combining the structural features of the anti-AD drug donepezil with clioquinol, an 8-hydroxyquinoline derivative. nih.gov These molecules were found to selectively target human BuChE, effectively inhibit Aβ self-aggregation, and chelate copper(II) and zinc(II) ions. nih.gov The lead compound from this series also showed high predicted blood-brain barrier permeability and low cytotoxicity. nih.gov

| Derivative Class | Primary Targets | Key Biological Activities |

| 8-Aminoquinoline-melatonin hybrids | Aβ Aggregation, BuChE, Metal Ions | Inhibited Aβ aggregation, selective BuChE inhibition, chelated copper ions, showed neuroprotective effects. amegroups.org |

| 8-Hydroxyquinoline-donepezil hybrids | BuChE, Aβ Aggregation, Metal Ions | Selectively targeted BuChE, inhibited Aβ self-aggregation, chelated copper and zinc ions, exerted antioxidant activity. nih.gov |

Receptor Modulation and Enzyme Inhibition

Derivatives based on the quinoline framework have been shown to interact with a wide array of biological targets, including enzymes and cellular receptors, underpinning their diverse therapeutic potential.

Receptor Modulation:

TLR4/MD-2 Complex: As detailed in the anti-inflammatory section, 8-quinolinesulfonamide derivatives can act as inhibitors of the TLR4/MD-2 receptor complex, preventing the downstream signaling that leads to inflammation. nih.gov

Enzyme Inhibition:

Cholinesterases (AChE/BuChE): In the context of Alzheimer's disease, 8-aminoquinoline and 8-hydroxyquinoline derivatives have been developed as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), helping to restore cholinergic neurotransmission. amegroups.orgnih.gov

Viral Proteases: The quinoline scaffold is integral to inhibitors of viral enzymes. Derivatives have been shown to inhibit the Dengue virus protease and the main protease (Mpro) of SARS-CoV-2, which are crucial for viral replication. nih.govmdpi.comresearchgate.net The most potent 8-hydroxyquinoline-aminobenzothiazole inhibitor of DENV2 protease acted via a competitive mode of inhibition with a Ki of 2.36 ± 0.13 μM. researchgate.net

Kynurenine Monooxygenase (KMO): KMO is an enzyme in the tryptophan metabolism pathway that produces potentially toxic metabolites implicated in neurodegenerative diseases. nih.gov Inhibition of KMO is a therapeutic strategy, and while not specific to this compound, the broader field of enzyme modulation is relevant to CNS-active compounds. nih.gov

Topoisomerase I: Certain brominated 8-hydroxyquinolines, such as 5,7-Dibromo-8-hydroxyquinoline, have been shown to inhibit Topoisomerase I, an enzyme involved in DNA replication, indicating potential applications beyond the scope of this article. researchgate.net